

evolutionary conservation of the orexin system

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Compound of Interest

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An In-depth Technical Guide to the Evolutionary Conservation of the **Orexin**/Hypocretin System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The **orexin** system, comprising the neuropeptides **orexin-A** (hypocretin-1) and **orexin-B** (hypocretin-2) and their G-protein coupled receptors, OX1R (HCRT1R) and OX2R (HCRT2R), is a critical regulator of fundamental physiological processes. Initially discovered for its role in appetite, its primary function is now understood to be the stabilization of wakefulness and arousal.[1][2][3] Dysfunction of this system is the root cause of narcolepsy type 1.[1] Phylogenetically, the **orexin** system is present exclusively in vertebrates, suggesting it originated in an early vertebrate ancestor.[2][4][5] Its remarkable structural and functional conservation across vertebrate evolution underscores its fundamental importance and makes it a compelling target for therapeutic development. This guide provides a detailed examination of the evolutionary conservation of the **orexin** peptides and receptors, their signaling pathways, and the key experimental methodologies used in their study.

Evolutionary Conservation of Orexin Peptides

The two **orexin** peptides, **orexin-A** and **orexin-B**, are derived from a common precursor, prepro-**orexin**. [4][6] The structures of these peptides, particularly **orexin-A**, are highly conserved throughout mammalian species, suggesting strong evolutionary pressure to maintain their form and function. [6][7]

- **Orexin-A (OXA)**: A 33-amino-acid peptide characterized by two intramolecular disulfide bridges.^{[6][8]} Its primary sequence is identical among all mammalian species studied to date, including humans, rats, mice, and pigs.^{[6][9]} This absolute conservation is unusual and points to a critical structural requirement for its function.^[6] Non-mammalian **orexin-A** sequences show more variation but retain key structural similarities.^[4]
- **Orexin-B (OXB)**: A 28-amino-acid linear peptide that is also highly conserved, though with minor amino acid substitutions among different mammals.^{[6][7][9]} Its structure and length suggest it may be the ancestral form of the **orexin** neuropeptide.^{[2][6]}

The high degree of conservation, especially for **orexin-A**, implies that the structural integrity of the peptide is crucial for its interaction with its receptors across different species.

Data Presentation: Peptide Sequence Homology

Table 1: Amino Acid Sequence Alignment of **Orexin-A** across Various Species

Species	Sequence
Human	QPLPDCCRQKTCSCRLYELLHGAGNHAA GILTL-NH2
Rat	QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT L-NH2
Mouse	QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT L-NH2
Pig	QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT L-NH2
Dog	QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT L-NH2
Chicken	HPLPDCCRQKTCSCRLYELLHGAGNHAAGILT L-NH2
Zebrafish	LPLPNCCRPKTCSCRLFELLEGAGNHAAGILT -NH2

Sequences are presented in single-letter amino acid code. The disulfide bridges in **Orexin-A** are between Cys6-Cys12 and Cys7-Cys14 (in mammals).[6][8] Note the high degree of conservation.

Table 2: Amino Acid Sequence Alignment of **Orexin-B** across Various Species

Species	Sequence
Human	RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2
Rat	RPNPPGLQGRLQRLLQASGNHAAGILTM-NH2
Mouse	RPNPPGLQGRLQRLLQASGNHAAGILTM-NH2
Pig	RSAPPGLQGRLQRLLQASGNHAAGILTM-NH2
Dog	RSAPPGLQGRLQRLLQASGNHAAGILTM-NH2
Chicken	RSIPPGLQGRLQRLLQANGNHAAGILTM-NH2
Zebrafish	RSGAPGLQGRLQRLLQANGNHAAGILTM-NH2

Sequences are presented in single-letter amino acid code. Note the higher variability compared to **Orexin-A**, particularly in the N-terminal region.[6][9]

Evolutionary Conservation of Orexin Receptors

Orexin peptides exert their effects by binding to two G-protein coupled receptors (GPCRs), OX1R and OX2R.[10][11]

- **Receptor Structure and Phylogeny:** In humans, OX1R and OX2R share approximately 64% amino acid identity.[7][10] This homology is very high between mammalian species; for instance, human and rat receptors share 94-95% identity, indicating strong conservation.[10] A pivotal finding in the system's evolutionary history is that most non-mammalian vertebrates possess only a single **orexin** receptor, which is structurally more similar to the mammalian OX2R.[2][4][5][7] This suggests that OX2R is the ancestral or prototype receptor.[2][4][5] The OX1R likely emerged from a gene duplication event early in mammalian evolution, allowing for more complex and nuanced regulation of physiological functions.[2][4][5][7]

- Binding Affinities: The two receptors exhibit different binding profiles for the **orexin** peptides.
 - OX1R binds **orexin-A** with high affinity but has a significantly lower affinity for **orexin-B**.[\[4\]](#)
 - OX2R binds both **orexin-A** and **orexin-B** with similarly high affinity.[\[4\]](#)[\[6\]](#) This differential affinity is a conserved feature and allows for functional divergence in signaling.

Data Presentation: Orexin Receptor Characteristics

Table 3: Comparison of Mammalian **Orexin** Receptors

Feature	Orexin Receptor 1 (OX1R)	Orexin Receptor 2 (OX2R)
Gene (Human)	HCRTR1 (Chromosome 1)	HCRTR2 (Chromosome 6)
Amino Acid Length (Human)	425 aa	444 aa
Ligand Selectivity	Orexin-A >> Orexin-B	Orexin-A ≈ Orexin-B
Primary G-Protein Coupling	Gq/11	Gq/11, Gi/o
Phylogenetic Origin	Appeared in early mammals	Ancestral form (present in most vertebrates)

Data compiled from multiple sources.[\[4\]](#)[\[7\]](#)[\[10\]](#)[\[12\]](#)

Table 4: Binding Affinities (K_i) of Common **Orexin** Receptor Antagonists

Compound	Target Receptor(s)	K _i (nM)
Suvorexant	OX1R / OX2R	0.55 (OX1R), 0.35 (OX2R)
Lemborexant	OX1R / OX2R	6.1 (OX1R)
Daridorexant	OX1R / OX2R	0.47 (OX1R)
Almorexant	OX1R / OX2R	Very Slow Dissociation (k _{off} = 0.005 min ⁻¹)
TCS 1102	OX1R / OX2R	3 (OX1R), 0.2 (OX2R)

This table summarizes binding data for commonly used research and clinical antagonists, highlighting their utility in dissecting receptor-specific functions.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Conservation of Orexin System Function

The physiological roles of the **orexin** system are remarkably conserved across vertebrates, primarily revolving around the control of arousal and motivated behaviors.

- **Sleep/Wakefulness Regulation:** In mammals, **orexins** are essential for maintaining consolidated periods of wakefulness and preventing inappropriate transitions into sleep, particularly REM sleep.[\[4\]](#)[\[6\]](#) **Orexin** neurons, located exclusively in the lateral hypothalamus, project widely to and excite monoaminergic and cholinergic arousal centers.[\[3\]](#)[\[4\]](#)[\[17\]](#) This fundamental role in promoting arousal appears to be conserved. For example, overexpression of **orexin** in zebrafish leads to an insomnia-like phenotype.[\[10\]](#)
- **Feeding and Metabolism:** **Orexins** were initially named for their orexigenic (appetite-stimulating) effects when administered centrally.[\[1\]](#)[\[4\]](#)[\[18\]](#) This function has been observed in various species, including fish, suggesting it is an ancient role.[\[4\]](#)[\[18\]](#) **Orexin** neurons are known to integrate metabolic signals like glucose and leptin levels to link an animal's energy status with its arousal state.[\[3\]](#)
- **Motivated Behavior and Reward:** The **orexin** system is a critical link between arousal and goal-oriented behaviors.[\[4\]](#) It has extensive connections with reward pathways, such as the ventral tegmental area (VTA), and is involved in modulating responses to drugs of abuse and natural rewards.[\[19\]](#) This function is likely conserved as it ties the fundamental need for wakefulness to the pursuit of survival-critical activities.[\[2\]](#)

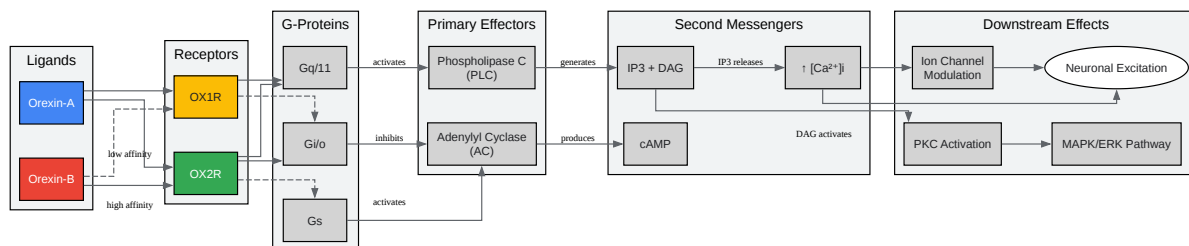
Orexin Receptor Signaling Pathways

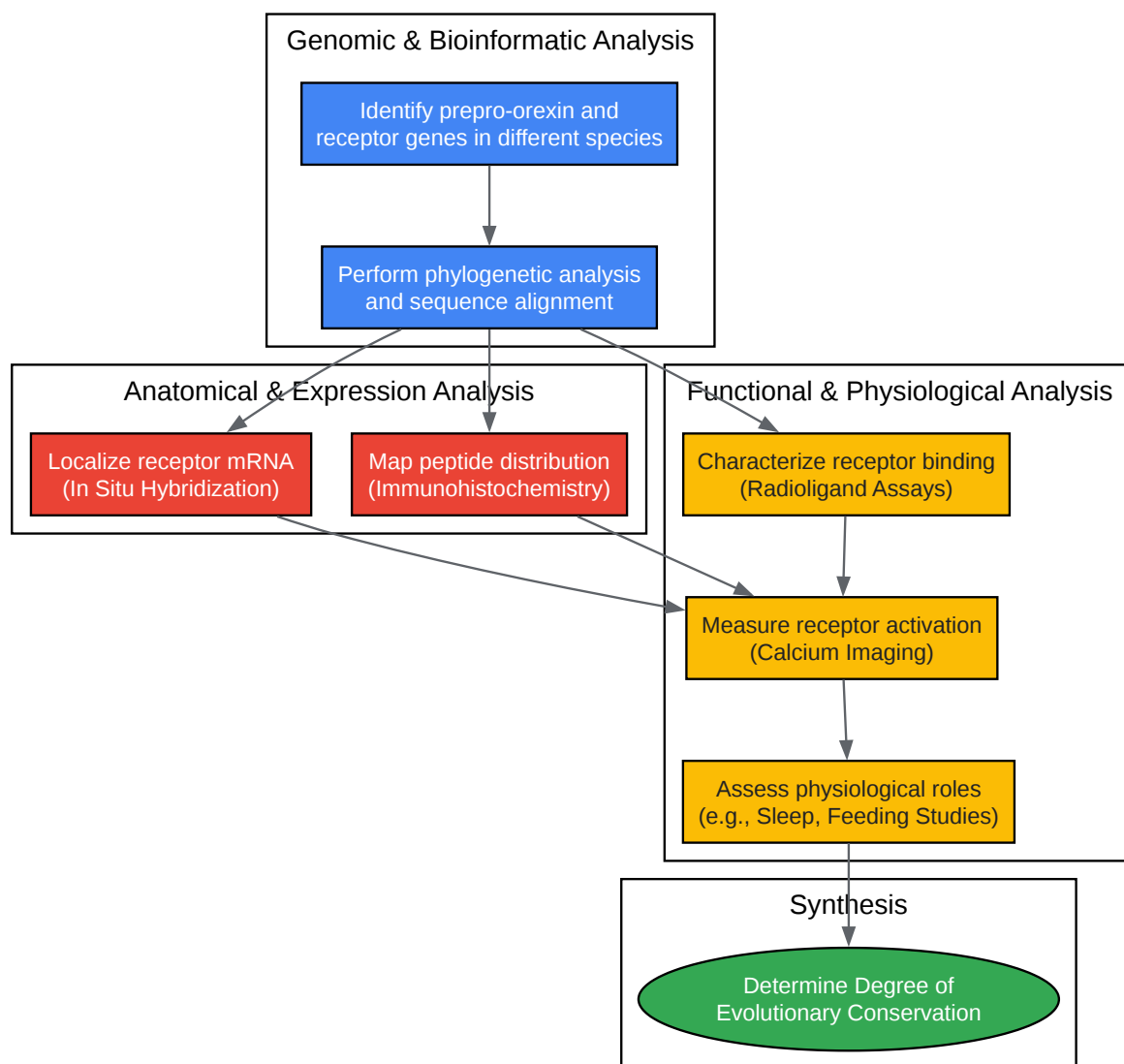
Upon ligand binding, **orexin** receptors activate a complex and diverse array of intracellular signaling cascades. This signaling is multifaceted, allowing the **orexin** system to elicit different cellular responses depending on the context and cell type.[\[10\]](#)[\[11\]](#)[\[20\]](#) **Orexin** receptors couple to at least three subtypes of heterotrimeric G-proteins: Gq/11, Gi/o, and Gs.[\[10\]](#)[\[12\]](#)

Key Downstream Pathways:

- **Gq/11 Pathway (Primary Pathway):** Both OX1R and OX2R robustly couple to Gq proteins.^[7]^[11]^[20] This activates Phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).^[12]^[20] The resulting increase in intracellular calcium is a hallmark of **orexin** receptor activation and leads to neuronal excitation.^[10]^[20]
- **Gi/o Pathway:** OX2R, and to some extent OX1R, can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.^[10]^[12]
- **Gs Pathway:** In some cellular systems, **orexin** receptors have been shown to couple to Gs, causing stimulation of adenylyl cyclase and an increase in cAMP.^[10]^[12]
- **Other Pathways:** **Orexin** signaling also involves the activation of the MAPK/ERK pathway, PI3K/Akt, and mTORC1 pathways, which are critical for processes like synaptic plasticity and cell survival.^[12]

Visualization: Orexin Signaling Cascade





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